molecular formula C18H26N2O2 B11152236 N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}benzamide

N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}benzamide

Cat. No.: B11152236
M. Wt: 302.4 g/mol
InChI Key: SDXAZQDDBWVIDQ-UHFFFAOYSA-N
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Description

N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}benzamide is an organic compound that features a benzamide group attached to a cyclohexyl ethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}benzamide typically involves the reaction of benzoyl chloride with 3-(cyclohexyl(ethyl)amino)propanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group, where nucleophiles such as amines or thiols can replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}acetamide
  • N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}propionamide
  • N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}butyramide

Uniqueness

N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzamide group, combined with the cyclohexyl ethylamino moiety, allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[3-[cyclohexyl(ethyl)amino]-3-oxopropyl]benzamide

InChI

InChI=1S/C18H26N2O2/c1-2-20(16-11-7-4-8-12-16)17(21)13-14-19-18(22)15-9-5-3-6-10-15/h3,5-6,9-10,16H,2,4,7-8,11-14H2,1H3,(H,19,22)

InChI Key

SDXAZQDDBWVIDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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